Amyloid |A-Protein (1-6)
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Overview
Description
Amyloid A-Protein (1-6) is a peptide fragment derived from the larger Serum Amyloid A (SAA) protein. SAA proteins are small, acute-phase proteins that play a significant role in the body’s response to inflammation. They are known for their ability to form amyloid fibrils, which are associated with various amyloid diseases . The Amyloid A-Protein (1-6) fragment is particularly interesting due to its involvement in the early stages of amyloid fibril formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amyloid A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Amyloid A-Protein (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Amyloid A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The reduction of disulfide bonds can break these stabilizing interactions.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on amyloid formation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The primary product of these reactions is the modified Amyloid A-Protein (1-6) peptide, which can exhibit different structural and functional properties depending on the modifications made .
Scientific Research Applications
Amyloid A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study amyloid fibril formation and aggregation mechanisms.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Studied in the context of amyloid diseases, such as Alzheimer’s disease, to understand the early stages of amyloid plaque formation.
Mechanism of Action
The mechanism of action of Amyloid A-Protein (1-6) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s intrinsic properties and interactions with other molecules. The formation of amyloid fibrils is a nucleation-dependent process, where the peptide undergoes conformational changes to form β-sheet-rich structures. These structures then aggregate to form fibrils . The molecular targets and pathways involved include interactions with cell membranes, other amyloidogenic proteins, and various cellular receptors .
Comparison with Similar Compounds
Amyloid A-Protein (1-6) can be compared to other amyloidogenic peptides, such as:
Amyloid β (Aβ) Peptides: Involved in Alzheimer’s disease, these peptides also form amyloid fibrils but have different sequences and aggregation properties.
Tau Protein Fragments: Associated with neurofibrillary tangles in Alzheimer’s disease, these fragments have distinct aggregation mechanisms.
α-Synuclein: Involved in Parkinson’s disease, this protein forms amyloid fibrils with unique structural characteristics
The uniqueness of Amyloid A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid fibril formation, making it a valuable model for studying amyloidogenesis .
Properties
Molecular Formula |
C33H47N11O11 |
---|---|
Molecular Weight |
773.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YOEKWGKBUDWPJN-YYOLRRQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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